![molecular formula C25H20F3N3O3S B2405374 N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]-3-(trifluoromethyl)benzamide CAS No. 532973-93-6](/img/structure/B2405374.png)
N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C25H20F3N3O3S and its molecular weight is 499.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cardiac Electrophysiological Activity : A study by Morgan et al. (1990) explored the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides. These compounds showed potency in in vitro assays, indicating potential for cardiac applications (Morgan et al., 1990).
Catalyst- and Solvent-Free Synthesis : Moreno-Fuquen et al. (2019) reported on the catalyst- and solvent-free synthesis of derivatives related to the compound, highlighting efficient synthetic methods for such chemicals (Moreno-Fuquen et al., 2019).
Antimicrobial and Antiproliferative Activities : Kumar et al. (2012) synthesized N-(substituted phenyl)-benzamides and evaluated them for antibacterial, antifungal, and antiproliferative activities. Some derivatives showed significant potential as novel antimicrobial and antiproliferative agents (Kumar et al., 2012).
Novel Insecticidal Activity : Tohnishi et al. (2005) described Flubendiamide, a novel class of insecticide with a unique structure related to this compound, showing strong activity against lepidopterous pests (Tohnishi et al., 2005).
Antimycobacterial Activity : Klimesová et al. (2004) investigated benzylsulfanyl derivatives of triazole for antimycobacterial activity. The compounds exhibited moderate activity, suggesting potential for tuberculosis treatment (Klimesová et al., 2004).
Polymorphs and Salts Characterization : Khakhlary and Baruah (2014) characterized polymorphs and salts of a benzamide derivative, providing insights into the diverse physical forms these compounds can take (Khakhlary & Baruah, 2014).
Polymer Synthesis : Lee and Kim (2002) reported the synthesis of poly(arylene ether amide)s with trifluoromethyl pendent groups, a process relevant to advanced material science (Lee & Kim, 2002).
Cerebral Vasodilator Analysis : Higuchi et al. (1975) developed a sensitive method to determine a cerebral vasodilator in plasma, illustrating the compound's potential in neurological applications (Higuchi, Sasaki, & Sado, 1975).
Anticancer Drug Design : Sosnovsky et al. (1986) explored the design of analogues of a phosphoric triamide for anticancer applications, highlighting the potential for therapeutic innovation (Sosnovsky, Rao, & Li, 1986).
Antibacterial and Antifungal Properties : Limban et al. (2011) synthesized acylthiourea derivatives and tested them for antibacterial and antifungal activities, showing efficacy at low concentrations (Limban, Missir, Chiriţă, Nițulescu, Cǎproiu, Chifiriuc, & Israil, 2011).
Eigenschaften
IUPAC Name |
N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3N3O3S/c26-25(27,28)19-5-3-4-18(14-19)24(32)29-12-13-30-15-23(21-6-1-2-7-22(21)30)35-16-17-8-10-20(11-9-17)31(33)34/h1-11,14-15H,12-13,16H2,(H,29,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFXKAOHXWWKQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC(=CC=C3)C(F)(F)F)SCC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2405292.png)
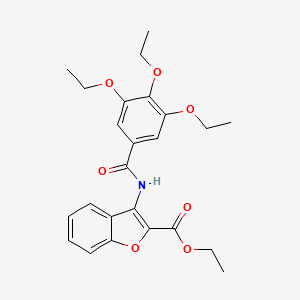
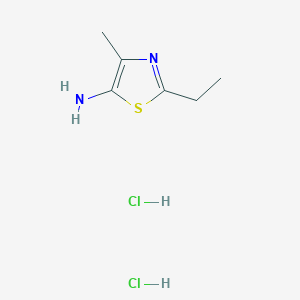
![N-(2,5-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)


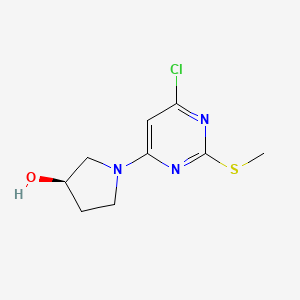
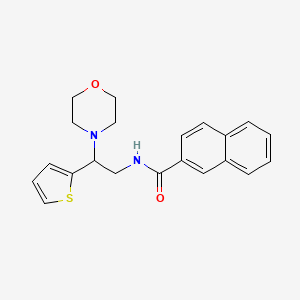
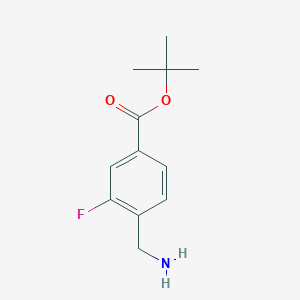

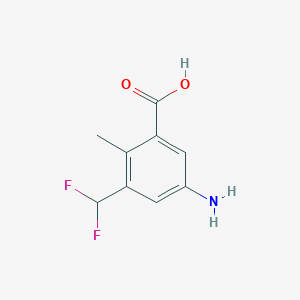
![Methyl 2-(1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate](/img/structure/B2405313.png)
![L-Gamma-Glutamyl-S-Benzyl-N-[(S)-Carboxy(Phenyl)methyl]-L-Cysteinamide](/img/structure/B2405314.png)
